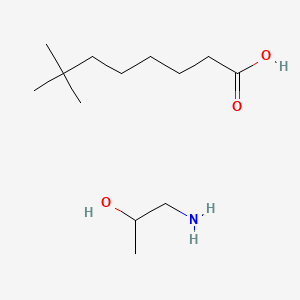
Einecs 276-179-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octopol bis DMTD involves the reaction of dimercaptothiadiazole (DMTD) with octylamine under controlled conditions. The reaction typically occurs in a solvent medium, such as toluene or xylene, at elevated temperatures ranging from 80°C to 120°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of Octopol bis DMTD is carried out in large reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octopol bis DMTD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Octopol bis DMTD has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized as an additive in lubricants and greases to enhance their performance and longevity.
Wirkmechanismus
The mechanism of action of Octopol bis DMTD involves its ability to form a protective film on metal surfaces, thereby reducing friction and wear. The compound interacts with metal ions to form stable complexes, which prevent oxidation and corrosion. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting materials from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimercaptothiadiazole (DMTD): The parent compound of Octopol bis DMTD, used as a corrosion inhibitor.
Zinc dialkyldithiophosphate (ZDDP): Another anti-wear additive used in lubricants.
Molybdenum disulfide (MoS2): A solid lubricant with anti-wear properties.
Uniqueness
Octopol bis DMTD stands out due to its dual functionality as both an anti-wear additive and an antioxidant. Its ability to form stable complexes with metal ions and its effectiveness in high-temperature applications make it a preferred choice in various industrial applications.
Eigenschaften
CAS-Nummer |
71913-10-5 |
|---|---|
Molekularformel |
C22H47NO3S |
Molekulargewicht |
405.7 g/mol |
IUPAC-Name |
N,N-diethylcyclohexanamine;dodecane-1-sulfonic acid |
InChI |
InChI=1S/C12H26O3S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3 |
InChI-Schlüssel |
BRFMRWDVHYKKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


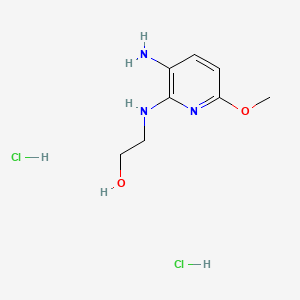
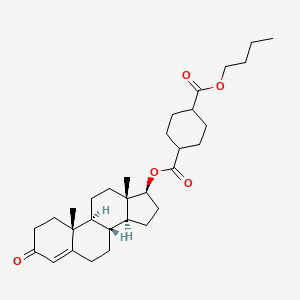
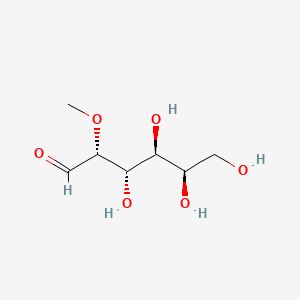
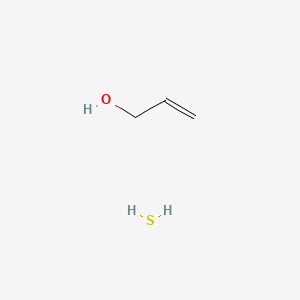


![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)



![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
